molecular formula C13H13NO3 B13028318 Benzyl(R)-(4-oxocyclopent-2-en-1-yl)carbamate

Benzyl(R)-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No.: B13028318
M. Wt: 231.25 g/mol
InChI Key: ZGDZYLKOHBZJJM-NSHDSACASA-N
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Description

Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are widely used in various chemical reactions and industrial applications. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-oxocyclopent-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction typically proceeds as follows:

    Reaction of Benzyl Chloroformate with Amine: Benzyl chloroformate is reacted with the amine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Formation of Carbamate: The reaction results in the formation of the desired carbamate compound along with the release of hydrogen chloride gas.

Industrial Production Methods

Industrial production of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted carbamates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce reduced carbamate derivatives.

Scientific Research Applications

Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: A simpler carbamate with a benzyl group attached to the carbamate moiety.

    Ethyl Carbamate: Another carbamate with an ethyl group instead of a benzyl group.

    Methyl Carbamate: A carbamate with a methyl group.

Uniqueness

Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate is unique due to the presence of the 4-oxocyclopent-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

benzyl N-[(1R)-4-oxocyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m0/s1

InChI Key

ZGDZYLKOHBZJJM-NSHDSACASA-N

Isomeric SMILES

C1[C@H](C=CC1=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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